3-(aminomethyl)-5-fluorophenol hydrochloride
Description
3-(Aminomethyl)-5-fluorophenol hydrochloride (CAS: 2061979-49-3) is a fluorinated phenolic compound featuring an aminomethyl (-CH2NH2) substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in aqueous systems, making it valuable in pharmaceutical synthesis and biochemical research. Its molecular formula is inferred as C7H9FNO·HCl (exact formula partially specified in and corroborated by analogs in ).
Properties
IUPAC Name |
3-(aminomethyl)-5-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOXMXKTMCDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Schiff Base Formation :
The aldehyde reacts with ammonium chloride or methylamine in a polar aprotic solvent such as 2-methyltetrahydrofuran (2-MeTHF) at 60–80°C for 2–4 hours. Montmorillonite K10, a heterogeneous Brønsted acid catalyst, enhances reaction efficiency by facilitating imine formation. -
Reduction of the Imine Intermediate :
Sodium borohydride (NaBH₄) in acetic acid selectively reduces the Schiff base to the corresponding amine. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-(aminomethyl)-5-fluorophenol with >80% purity.
Example Protocol
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Step 1 : 5-Fluoro-3-hydroxybenzaldehyde (1.0 equiv), methylamine hydrochloride (1.2 equiv), and Montmorillonite K10 (10 wt%) in 2-MeTHF:water (2:1 v/v) stirred at 75°C for 3 hours.
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Step 2 : NaBH₄ (2.5 equiv) added portionwise at 0°C, followed by glacial acetic acid (3.0 equiv). The mixture stirred for 12 hours at 25°C.
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Workup : The organic phase separated, washed with brine, and concentrated. The residue crystallized from toluene to afford the amine hydrochloride salt (yield: 68–72%).
Friedel-Crafts Alkylation of 5-Fluorophenol
Friedel-Crafts alkylation introduces the aminomethyl group directly onto the aromatic ring of 5-fluorophenol. This method avoids pre-functionalized aldehydes but requires careful control of electrophilic substitution.
Key Steps
-
Protection of the Phenolic -OH :
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, achieving >95% conversion. -
Alkylation with Chloromethylamine :
Chloromethylamine hydrochloride (1.5 equiv) reacts with the protected phenol in the presence of AlCl₃ (2.0 equiv) in dichloromethane at −20°C. The reaction proceeds via electrophilic aromatic substitution, preferentially at the meta position due to the fluorine’s directing effects. -
Deprotection and Salt Formation :
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, followed by treatment with HCl in ethanol to precipitate the hydrochloride salt (overall yield: 55–60%).
Optimization Insights
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Lower temperatures (−20°C) suppress polysubstitution.
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AlCl₃ outperforms FeCl₃ as a Lewis acid, enhancing regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in condensation and cyclization steps. This approach reduces synthesis times from hours to minutes while maintaining yields.
Protocol Highlights
-
Reactants : 5-Fluoro-3-hydroxybenzaldehyde (1.0 equiv), ammonium acetate (1.5 equiv), and NaBH₃CN (1.2 equiv) in ethanol:acetic acid (4:1 v/v).
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Conditions : Microwave irradiation at 150°C for 15 minutes under sealed-vessel conditions.
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Outcome : The reaction achieves 85% conversion, with the crude product purified via reverse-phase chromatography (C18 column, acetonitrile:water gradient).
Catalytic Hydrogenation of Nitriles
Hydrogenation of 3-cyano-5-fluorophenol offers a high-yielding route, though it requires specialized equipment for handling hydrogen gas.
Procedure
-
Nitrile Synthesis :
5-Fluorophenol reacts with cyanogen bromide (BrCN) in the presence of CuCN to form 3-cyano-5-fluorophenol (yield: 70%). -
Hydrogenation :
The nitrile is hydrogenated over Raney nickel (30 bar H₂, 80°C, 6 hours) in methanol. Ammonia is added to stabilize the amine intermediate.
Yield : 90–92% after HCl salt formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 68–72 | >80 | 15–18 h | Scalable, uses inexpensive reagents | Requires aldehyde precursor |
| Friedel-Crafts | 55–60 | >75 | 24–36 h | Direct functionalization of phenol | Low regioselectivity at higher temps |
| Microwave-Assisted | 85 | >90 | 0.25 h | Rapid, high conversion | Specialized equipment needed |
| Catalytic Hydrogenation | 90–92 | >95 | 6 h | High yield, clean reaction | Safety concerns with H₂ gas |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance the reductive amination route:
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₉ClFNO
- Molecular Weight : 177.60 g/mol
- IUPAC Name : 3-(aminomethyl)-5-fluorophenol; hydrochloride
The compound features a phenolic structure with an amino group and a fluorine atom, which may enhance its biological activity and binding affinity compared to similar compounds .
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to interact with biological systems, making it a candidate for drug discovery and development.
- Drug Development : The compound's ability to bind to specific enzymes or receptors is being explored for the development of new therapeutic agents.
- Comparative Studies : Researchers utilize this compound to compare its activity with other bioactive molecules, providing insights into the structural features that contribute to biological activity.
Organic Synthesis
This compound is also valuable in organic synthesis as a building block for more complex molecules. Its functional groups allow chemists to create new chemical bonds and introduce additional functionalities.
- Synthesis of Complex Molecules : Organic chemists can modify the compound to produce derivatives with enhanced properties or activities .
- Scalable Production : Techniques have been developed for the efficient industrial production of this compound, potentially utilizing continuous flow reactors for improved yield and selectivity .
Case Study 1: Drug Candidate Evaluation
In a study evaluating various aminophenol derivatives, this compound demonstrated promising activity against certain cancer cell lines. The presence of the fluorine atom was noted to enhance its potency compared to non-fluorinated analogs.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted methods that improved yield and purity. By modifying reaction conditions and employing novel catalysts, researchers achieved higher efficiency in producing this compound for further pharmacological testing.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aminophenol Hydrochlorides
2-Amino-5-Bromophenol Hydrochloride (Compound 3b [A])
- Structure: 2-amino and 5-bromo substituents.
- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide using oxalyl chloride and THF, yielding 36.1% as a white solid.
- Molecular Weight : 205.94/207.93 (Br isotopes).
- Key Difference : Bromine’s larger atomic radius and higher hydrophobicity compared to fluorine may reduce solubility but enhance halogen bonding in molecular interactions.
2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Structure: 2-amino and 5-methyl groups.
- Synthesis : Trichloroacetyl chloride reaction with 4-methylphenylnitrone, yielding 50.8% after purification.
- Molecular Weight : ~165.6 (estimated).
5-(Aminomethyl)-2-fluorophenol Hydrochloride
- Structure: Fluorine at 2-position, aminomethyl at 5-position (regioisomer of the target compound).
- Molecular Formula: C7H8FNO·HCl ().
- Properties : IUPAC name and safety data (H302, H315 hazards) indicate similarities in reactivity but differences in substitution pattern, which may influence electronic effects (e.g., fluorine’s electron-withdrawing nature at position 2 vs. 5).
Fluorinated Phenolic Derivatives
3-Chloro-5-fluorophenol
- Structure : Chlorine at 3-position, fluorine at 5-position.
- Chlorine’s electronegativity and size may confer distinct reactivity in cross-coupling reactions.
3-(Difluoromethoxy)-5-fluorophenol
- Structure : Difluoromethoxy (-OCF2H) at 3-position, fluorine at 5-position.
- Key Difference: The difluoromethoxy group enhances metabolic stability and lipophilicity, making it more suited for agrochemical applications compared to the aminomethyl derivative.
Boronic Acid and Piperidine Derivatives
3-(Aminomethyl)phenylboronic Acid Hydrochloride
- Structure: Boronic acid (-B(OH)2) at 3-position, aminomethyl at adjacent position.
- Applications : Functions as a catalyst and ligand in Suzuki-Miyaura couplings, leveraging boron’s affinity for diols.
- Key Difference : Boronic acid introduces orthogonal reactivity (e.g., forming esters with carbohydrates), absent in the target compound.
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol Dihydrochloride
Comparative Data Table
Biological Activity
3-(Aminomethyl)-5-fluorophenol hydrochloride, a compound with the CAS number 2061979-49-3, has garnered attention in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article explores its biological activity, mechanisms of action, and relevant research findings.
Target and Mode of Action
The primary target of this compound is the leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. The compound inhibits LeuRS, disrupting the protein synthesis pathway by preventing the charging of tRNA with leucine, which is essential for protein synthesis. This inhibition leads to a significant reduction in bacterial growth and viability.
Biochemical Pathways Affected
The compound's interaction with LeuRS affects the following pathways:
- Protein Synthesis Pathway : By inhibiting LeuRS, it prevents the synthesis of essential proteins necessary for bacterial survival.
Pharmacological Profile
Antitubercular Activity
Research indicates that this compound exhibits potent antitubercular activity in vitro. Its mechanism involves direct inhibition of Mtb's protein synthesis, making it a candidate for further development as an antitubercular agent .
Synthesis Overview
The synthesis of this compound typically involves:
- Starting with a fluorinated phenol derivative.
- Conducting aminomethylation to introduce the amine group at the meta position relative to the hydroxyl group.
- Forming the hydrochloride salt through reaction with hydrochloric acid.
Comparative Analysis
To understand its unique properties, a comparison with similar compounds is crucial. Below is a table summarizing key differences.
| Compound Name | Key Functional Groups | Unique Properties |
|---|---|---|
| This compound | Amino, Fluoro | Potent inhibitor of Mtb LeuRS |
| 3-(Aminomethyl)phenylboronic acid hydrochloride | Amino, Boronic Acid | Primarily used in organic synthesis |
| 3-(Aminomethyl)-PROXYL | Amino, Hydroxyl | Known for radical scavenging activity |
Study on Antimicrobial Activity
In a study evaluating various compounds for their antimicrobial properties, this compound demonstrated significant inhibition against Mtb strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than many existing treatments, indicating its potential as a new therapeutic agent .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the phenolic structure could enhance its biological activity. The presence of fluorine was found to be critical for maintaining potency against Mtb, as evidenced by comparative studies with non-fluorinated analogs .
Q & A
Q. What are the key structural features of 3-(aminomethyl)-5-fluorophenol hydrochloride that influence its biological activity?
The compound’s bioactivity arises from its fluorinated phenolic ring, aminomethyl (-CH₂NH₂) group, and hydrochloride salt. The fluorine atom enhances electronegativity and metabolic stability, while the phenolic hydroxyl (-OH) enables hydrogen bonding with target proteins. The aminomethyl group provides a site for covalent modifications or interactions with enzymes/receptors. Comparative studies with analogs (e.g., non-fluorinated or positional isomers) highlight the necessity of the 5-fluoro substitution for optimal binding affinity .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Step 1 : Fluorination of a phenol precursor via electrophilic aromatic substitution.
- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3 : Salt formation with hydrochloric acid. Modifications like continuous flow reactors can optimize yield and purity .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability?
The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., enzyme inhibition studies). Stability tests under varying pH and temperature conditions are critical; degradation products can be analyzed via HPLC or LC-MS to confirm structural integrity .
Advanced Research Questions
Q. What strategies can be used to investigate the structure-activity relationship (SAR) of this compound?
- Comparative assays : Test analogs (e.g., 3-(2-aminoethyl)phenol hydrochloride lacking fluorine) to isolate the fluorine’s role.
- Computational modeling : Perform docking studies to predict binding modes with target proteins (e.g., kinases or GPCRs).
- Functional group modifications : Introduce methyl or acetyl groups to the aminomethyl moiety to assess steric/electronic effects. Evidence from structural analogs (see table below) supports fluorine’s critical role in enhancing binding affinity .
| Compound Name | Key Structural Differences | Bioactivity Trend |
|---|---|---|
| 3-(2-Aminoethyl)phenol hydrochloride | No fluorine substitution | Reduced activity |
| 5-Fluoro-2-aminophenol hydrochloride | Amino group position shift | Altered selectivity |
Q. How can researchers resolve contradictory findings regarding the compound’s biological activity across different assay systems?
- Orthogonal assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme kinetics) approaches.
- Metabolic stability testing : Assess if differences arise from compound degradation in specific media.
- Structural analogs : Compare activity profiles to identify assay-specific interference (e.g., fluorophore interference in fluorescence-based assays) .
Q. What methodologies are recommended for optimizing reaction conditions in the synthesis of this compound?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to maximize yield.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Scale-up protocols : Transition from batch to flow chemistry for reproducible, gram-scale synthesis .
Q. How can researchers validate target engagement of this compound in complex biological systems?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics with purified target proteins.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates or live cells.
- Photoaffinity labeling : Incorporate a photoreactive group to capture transient interactions .
Data Contradiction and Analysis
Q. How should discrepancies in reported IC₅₀ values for this compound be addressed?
- Standardize assay conditions : Control pH, temperature, and co-solvent concentrations (e.g., DMSO%).
- Reference controls : Use well-characterized inhibitors (e.g., staurosporine for kinase assays) to normalize data.
- Meta-analysis : Compare datasets across studies to identify outliers or systematic biases .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Safety data for analogous chlorophenols suggest similar handling protocols .
Future Research Directions
Q. What unexplored applications of this compound warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
